2,6-Diazaspiro[3.4]octan-5-one chemical structure
2,6-Diazaspiro[3.4]octan-5-one chemical structure
An In-depth Technical Guide to the 2,6-Diazaspiro[3.4]octan-5-one Core
Introduction
The 2,6-diazaspiro[3.4]octane scaffold is a significant structural motif in modern medicinal chemistry and drug discovery. Characterized by a spirocyclic system containing a four-membered azetidine ring and a five-membered pyrrolidine ring, this framework offers a unique three-dimensional geometry. Its rigid, yet complex, structure allows for the precise spatial arrangement of functional groups, making it an attractive core for developing novel therapeutics with enhanced target affinity and selectivity.[1] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 2,6-diazaspiro[3.4]octan-5-one and its derivatives, tailored for researchers and drug development professionals. The fully saturated, high-Fsp3 nature of this core makes it an emerging privileged structure in the development of bioactive compounds.[2]
Chemical Structure and Identification
2,6-Diazaspiro[3.4]octan-5-one is a heterocyclic compound featuring a spiro center connecting an azetidine ring and a pyrrolidin-2-one ring. The nitrogen atoms are positioned at the 2 and 6 locations, and a carbonyl group is present at the 5-position of the pyrrolidine ring.
Below is a diagram illustrating the core chemical structure.
Caption: Chemical structure of 2,6-Diazaspiro[3.4]octan-5-one.
Quantitative data and chemical identifiers for the hydrochloride salt of the parent compound are summarized in the table below.
| Identifier | Value | Reference |
| IUPAC Name | 2,6-Diazaspiro[3.4]octan-5-one hydrochloride | N/A (Derived) |
| CAS Number | 1203683-28-6 | [3] |
| Molecular Formula | C₆H₁₀N₂O·HCl | [3] |
| Molecular Weight | 162.61 g/mol | [3] |
| SMILES | C1CNC(=O)C12CNC2.Cl | [3] |
Experimental Data and Protocols
While comprehensive experimental data for the unsubstituted 2,6-diazaspiro[3.4]octan-5-one is not widely published, valuable insights can be drawn from studies on its derivatives. The 2,6-diazaspiro[3.4]octane core is often synthesized with protecting groups to allow for selective functionalization.
Synthesis Protocols
The synthesis of the 2,6-diazaspiro[3.4]octane core typically involves multi-step sequences that build the strained four-membered azetidine ring onto a pre-existing five-membered ring, or vice-versa.[4] Orthogonally protected analogues are particularly valuable as versatile building blocks in medicinal chemistry.[5]
A general workflow for the synthesis and functionalization of the scaffold is presented below. This process often starts with commercially available materials and involves protection, ring formation, and subsequent derivatization.
Caption: General synthetic workflow for 2,6-diazaspiro[3.4]octane derivatives.
Representative Experimental Protocol: Acylation of a Diazaspiro[3.4]octane Intermediate
The following is a representative procedure for the acylation of a deprotected 2,6-diazaspiro[3.4]octane intermediate, adapted from literature methods for synthesizing N-acyl derivatives.[6]
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Acid Activation: To a solution of the desired carboxylic acid (e.g., 5-nitro-2-furoic acid, 1.0 equivalent) in an anhydrous aprotic solvent like DMF at 0 °C, add a coupling agent such as carbonyldiimidazole (CDI, 1.2 equivalents).
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Stirring: Stir the solution for 1 hour at room temperature to allow for the formation of the activated acid intermediate.
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Amine Addition: Add the deprotected 2,6-diazaspiro[3.4]octane intermediate (1.0 equivalent) to the reaction mixture.
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Reaction: Allow the reaction to proceed overnight at room temperature.
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Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the final acylated compound.
Spectroscopic Data
Spectroscopic analysis is critical for structure elucidation. Below is a table summarizing representative ¹H and ¹³C NMR data for a functionalized 2,6-diazaspiro[3.4]octane derivative: 2-tert-Butoxycarbonyl-6-benzyl-8-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2,6-diazaspiro[3.4]octane.[6] This data illustrates the chemical shifts expected for protons and carbons within this spirocyclic system.
Table 2: NMR Spectroscopic Data for a Representative Derivative [6]
| ¹H NMR (300 MHz, CDCl₃) | ¹³C NMR (75 MHz, DMSO-d₆) |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |
| 7.39–7.16 (m, 5H, Ar-H) | 156.29 (C=O, Boc) |
| 3.91 (dd, J = 41.5, 8.6 Hz, 2H) | 138.23, 128.69, 128.42, 127.27 (Ar-C) |
| 3.69 (q, J = 12.8 Hz, 2H) | 79.68 (C(CH₃)₃) |
| 3.57–3.41 (m, 3H) | 64.71, 59.87, 53.40, 45.16, 43.19 (Spiro-C) |
| 2.04–1.86 (m, 1H) | 28.30 (C(CH₃)₃) |
| 1.38 (s, 9H, Boc-H) | 8.08, -0.05 (Cyclopropyl-C) |
| 1.00–0.94 (m, 4H, Cyclopropyl-H) |
Note: The complexity of the spectra, including the presence of rotamers, is common for N-acylated and N-protected amine derivatives.[2]
Applications in Drug Discovery
The 2,6-diazaspiro[3.4]octane core is a key component in a variety of biologically active compounds, demonstrating its versatility as a "privileged" scaffold.[2] Its rigid structure is crucial for orienting substituents to interact effectively with biological targets.
Key therapeutic areas where this scaffold has been employed include:
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Antitubercular Agents: Nitrofuran derivatives based on the 2,6-diazaspiro[3.4]octane core have shown remarkable potency against Mycobacterium tuberculosis, with some compounds displaying minimal inhibitory concentrations (MIC) as low as 0.016 μg/mL.[6]
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Antidiabetic Agents: Derivatives have been developed as potent and selective antagonists for the somatostatin receptor subtype 5 (SSTR5), a target for the treatment of type 2 diabetes mellitus.[7]
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Pain Management: Certain 2,6-diazaspiro[3.4]octan-7-one derivatives act as potent sigma-1 (σ1R) receptor antagonists. These compounds can enhance the pain-relieving effects of morphine and help rescue analgesic tolerance, offering a promising strategy for developing novel analgesics.[8]
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Antimalarial Agents: A novel series of diazaspiro[3.4]octanes has been identified with activity against multiple life-cycle stages of the malaria parasite Plasmodium falciparum, making them attractive for hit-to-lead optimization programs.[9]
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Other Applications: The scaffold has also been incorporated into hepatitis B capsid protein inhibitors, menin-MLL1 interaction inhibitors for cancer treatment, and dopamine D₃ receptor antagonists.[2]
The logical flow from the core scaffold to diverse biological applications is illustrated in the diagram below.
Caption: Drug discovery pathway for 2,6-diazaspiro[3.4]octane derivatives.
Conclusion
2,6-Diazaspiro[3.4]octan-5-one and its related analogues represent a class of spirocyclic scaffolds with significant and growing importance in the field of drug discovery. The unique conformational constraints imposed by the spirocyclic core provide a robust platform for the design of potent and selective modulators of diverse biological targets. The synthetic accessibility of orthogonally protected intermediates further enhances the utility of this scaffold, enabling the creation of diverse chemical libraries for screening. As research continues, the 2,6-diazaspiro[3.4]octane core is poised to remain a valuable building block in the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead [mdpi.com]
- 3. 2,6-Diazaspiro[3.4]octan-5-one hydrochloride | 1203683-28-6 | DYB68328 [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of orthogonally protected 2,6‐diazaspiro[3.5]nonane and 2,6-diazaspiro[3.4]octane analogs as versatile building blocks in medicinal chemistry - OAK Open Access Archive [oak.novartis.com]
- 6. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
